1-(2-fluorophenyl)Cyclobutanemethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(2-fluorophenyl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTXPSFPFBHYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640624 | |
| Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859164-47-9 | |
| Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(2-fluorophenyl)cyclobutyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Synthesis Research
Strategies for the Construction of the Cyclobutane (B1203170) Core in 1-(2-fluorophenyl)Cyclobutanemethanamine and Analogues
The synthesis of the cyclobutane scaffold is a key challenge due to the inherent ring strain of the four-membered ring. Several modern synthetic methods have been developed to address this challenge.
Photosensitized [2+2] cycloaddition is a powerful and widely used method for the construction of cyclobutane rings. This approach involves the reaction of two alkene units, where one is promoted to an excited state by a photosensitizer, to form a cyclobutane ring. In the context of synthesizing analogues of this compound, this could involve the cycloaddition of a styrene (B11656) derivative, such as 2-fluorostyrene, with a suitable alkene partner.
Mechanistic studies have shown that these reactions can proceed through a triplet-sensitized mechanism. The choice of photosensitizer is critical for the efficiency and selectivity of the reaction. For example, visible-light photocatalysis has been employed for the [2+2] cycloaddition of alkenes, offering a milder and more sustainable approach. The regioselectivity of the cycloaddition is a key consideration, and π-π stacking of aryl moieties can influence the formation of specific isomers.
| Photosensitizer Type | Wavelength | Key Features |
|---|---|---|
| Xanthone | UV | Effective for intramolecular [2+2] photocycloadditions. |
| Ruthenium complexes | Visible (Blue light) | Enables photosensitized reactivity with high selectivity. |
| Iridium complexes | Visible (Blue light) | Used in cascade reactions involving [2+2] cycloaddition. |
Transition-metal catalysis offers a versatile platform for the synthesis of strained cyclobutane scaffolds. These methods can provide access to highly functionalized cyclobutanes with good control over stereochemistry. For instance, rhodium(II)-catalyzed C-H functionalization of pre-existing cyclobutane substrates allows for the introduction of various functional groups.
Another catalytic approach involves the ring-opening of bicyclo[1.1.0]butanes (BCBs). This strategy provides a pathway to polysubstituted cyclobutanes through reactions with various nucleophiles, and the regioselectivity can be controlled by the choice of catalyst. Cobalt-catalyzed reductive coupling of cyclobutenes and aldehydes is another method to access densely functionalized enantioenriched cyclobutanes.
The development of divergent synthetic strategies is crucial for creating libraries of cyclobutane-containing compounds for screening and optimization. These strategies often rely on a common intermediate that can be elaborated into a variety of final products. For example, a chiral bromocyclobutene can serve as a scaffold that is transformed into diverse 1,2,3,4-tetra-C-substituted cyclobutane products.
Another approach involves the use of bifunctional intermediates, such as enones, which allow for the introduction of different nucleophiles to generate diversity. High-pressure-mediated [2+2] cycloaddition reactions have also been utilized for the synthesis of 1,2-disubstituted cyclobutane derivatives, providing sp3-enriched building blocks. These divergent approaches are instrumental in exploring the chemical space around the core structure of this compound.
Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers
The presence of multiple stereocenters in substituted cyclobutanes necessitates the development of stereoselective synthetic methods.
Achieving control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a primary goal in the synthesis of chiral cyclobutanes. Chiral auxiliaries have been employed to control the stereochemistry of cycloaddition reactions. For instance, the use of a dioxolane chiral auxiliary on a starting material can lead to a chiral cyclobutanone (B123998) scaffold with high diastereomeric excess.
Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of cyclobutanones. For example, proline-derived catalysts can facilitate aldol (B89426) reactions with high enantio- and diastereoselectivity. Furthermore, sequential catalytic processes, such as a combination of Rh-catalyzed bicyclobutanation and Cu-catalyzed homoconjugate addition, can construct enantiomerically enriched and densely functionalized cyclobutanes. The stereospecific contraction of readily accessible pyrrolidines represents another innovative route to chiral cyclobutanes.
Functionalization and Derivatization Strategies for Structural Elaboration
Once the core cyclobutane scaffold is constructed, further functionalization and derivatization are often necessary to synthesize the target molecule and its analogues.
C-H functionalization is an attractive strategy for the direct introduction of functional groups onto the cyclobutane ring, avoiding the need for pre-functionalized starting materials. This can be achieved using directing groups to control the regiochemistry of the reaction.
Derivatization of the amine functionality is a common strategy for structural elaboration. For example, primary amines can be converted to a variety of derivatives, such as amides or sulfonamides, to explore structure-activity relationships. The carboxylic acid group can be esterified, and the amine can be formylated using reagents like dimethylformamide dimethyl acetal. These derivatization reactions are essential for creating a diverse set of analogues for further investigation.
Introduction of the 2-Fluorophenyl Moiety and Aminomethanamine Functionality
The synthesis of this compound involves the strategic construction of a cyclobutane ring bearing both a 2-fluorophenyl group and a methanamine substituent at the same carbon atom. A plausible and efficient synthetic approach is a multi-step process commencing with the formation of a key intermediate, 1-(2-fluorophenyl)cyclobutanecarbonitrile. This can be achieved through the reaction of 2-fluorophenylacetonitrile (B44652) with 1,3-dibromopropane (B121459) in the presence of a strong base, such as sodium hydride, in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO). This method is analogous to the synthesis of similar aryl-substituted cyclobutanecarbonitriles. prepchem.com
The subsequent conversion of the nitrile group to the desired aminomethanamine functionality can be accomplished via reduction. A common and effective method for this transformation is the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. This reaction directly reduces the carbon-nitrogen triple bond of the nitrile to a primary amine.
An alternative pathway to the aminomethanamine involves a two-step process from the nitrile. First, hydrolysis of the nitrile group under acidic or basic conditions would yield 1-(2-fluorophenyl)cyclobutanecarboxylic acid. This carboxylic acid can then be converted to the corresponding amide, which is subsequently reduced to the amine. However, the direct reduction of the nitrile is a more atom-economical and direct route.
Another important synthetic strategy for introducing the amine functionality is reductive amination. researchgate.netmdpi.com This would typically involve the conversion of an intermediate, such as 1-(2-fluorophenyl)cyclobutanecarbaldehyde, in the presence of an ammonia (B1221849) source and a reducing agent. The aldehyde can be synthesized from the corresponding carboxylic acid or nitrile intermediate. Reductive amination is a versatile method widely used in medicinal chemistry for the formation of carbon-nitrogen bonds. mdpi.com
A summary of a potential synthetic pathway is presented in the table below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-Fluorophenylacetonitrile, 1,3-dibromopropane | Sodium hydride, Dimethyl sulfoxide (DMSO) | 1-(2-Fluorophenyl)cyclobutanecarbonitrile |
| 2 | 1-(2-Fluorophenyl)cyclobutanecarbonitrile | Lithium aluminum hydride (LiAlH₄), Diethyl ether | This compound |
Scaffold Diversification via Strategic Linker and Substituent Modifications
The chemical scaffold of this compound offers multiple points for diversification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. These modifications can be strategically introduced by altering the initial building blocks or by functionalizing the core structure.
Modification of the Aromatic Ring:
Diversification of the aryl moiety can be readily achieved by starting with different substituted phenylacetonitriles. For instance, employing phenylacetonitriles with alternative substitution patterns (e.g., 3-fluoro, 4-fluoro, or other electron-withdrawing or electron-donating groups) on the aromatic ring would lead to a range of analogs. This allows for a systematic exploration of the electronic and steric effects of the substituent on the molecule's properties.
| Starting Material | Resulting Scaffold |
| 3-Chlorophenylacetonitrile | 1-(3-Chlorophenyl)cyclobutanemethanamine |
| 4-Methoxyphenylacetonitrile | 1-(4-Methoxyphenyl)cyclobutanemethanamine |
| Pyridin-2-ylacetonitrile | 1-(Pyridin-2-yl)cyclobutanemethanamine |
Modification of the Cyclobutane Ring:
The cyclobutane ring itself can be modified. While the use of 1,3-dibromopropane is standard for the formation of the cyclobutane ring, employing substituted 1,3-dihalopropanes could introduce substituents directly onto the cyclobutane scaffold. For example, the use of 2-methyl-1,3-dibromopropane would result in a methyl group on the cyclobutane ring. Further functionalization of the cyclobutane ring is also a viable strategy, although it may require more complex synthetic routes.
Modification of the Methanamine Side Chain:
The primary amine of the aminomethanamine functionality serves as a versatile handle for further modifications. Standard N-alkylation or N-acylation reactions can be used to introduce a wide variety of substituents. For instance, reaction with alkyl halides can yield secondary or tertiary amines, while reaction with acyl chlorides or anhydrides can produce amides. These modifications can significantly alter the polarity, basicity, and hydrogen-bonding capabilities of the molecule.
| Reagent | Resulting Functional Group |
| Methyl iodide | N-methyl-1-(2-fluorophenyl)cyclobutanemethanamine |
| Acetyl chloride | N-( (1-(2-fluorophenyl)cyclobutyl)methyl)acetamide |
| Benzaldehyde (via reductive amination) | N-benzyl-1-(2-fluorophenyl)cyclobutanemethanamine |
These strategic modifications allow for the generation of a diverse library of compounds based on the this compound scaffold, enabling a thorough investigation of its chemical and biological properties.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations of 1-(2-fluorophenyl)cyclobutanemethanamine
Quantum chemical investigations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, rooted in quantum mechanics, can calculate a molecule's geometry, energy, and various other properties with high accuracy. For this compound, such studies would provide a foundational understanding of its stability and reactivity.
Electronic Structure Analysis and Molecular Orbital Theory Applications
Electronic structure analysis delves into the arrangement and energies of electrons within a molecule. Molecular Orbital (MO) theory is a cornerstone of this analysis, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. These molecular orbitals are associated with discrete energy levels, and their characterization is crucial for understanding chemical bonding and reactivity. scribd.com
For this compound, MO theory would be applied to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical stability and reactivity; a smaller gap often suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the lone pair on the nitrogen atom of the methanamine group would be expected to contribute significantly to the HOMO, marking it as a primary site for electrophilic interaction.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be used to determine key electronic properties. researchgate.net These properties provide quantitative measures of the molecule's electronic characteristics.
Table 1: Hypothetical Electronic Properties of this compound This table presents illustrative data that would be generated from quantum chemical calculations.
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability; a larger gap implies greater stability. |
| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule, arising from its asymmetrical structure. |
| Ionization Potential | 8.2 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 0.5 eV | The energy released when an electron is added to the molecule. |
Conformational Analysis and Energy Landscape Exploration
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) and the energy barriers between them. researchgate.net
The cyclobutane (B1203170) ring in this compound is not planar. To relieve angle and torsional strain, it adopts a puckered or "butterfly" conformation. dalalinstitute.comlibretexts.orgmaricopa.edu A comprehensive conformational analysis would involve systematically rotating the bonds connecting the cyclobutane ring to the fluorophenyl group and the methanamine side chain. This exploration generates a potential energy surface, a multidimensional landscape where valleys correspond to stable conformers and peaks represent transition states.
The results of such an analysis would reveal the preferred spatial arrangement of the fluorophenyl and methanamine substituents relative to the cyclobutane ring (i.e., pseudo-equatorial vs. pseudo-axial positions) and the rotational preferences of the fluorophenyl ring. researchgate.net This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a target's binding site.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
While quantum chemistry describes the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it interacts with biological macromolecules, such as proteins or nucleic acids. youtube.com These techniques are central to drug discovery for predicting the therapeutic potential of new compounds. mdpi.comnih.gov
Prediction of Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. fip.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their complementarity and interaction energies.
For this compound, docking studies would be performed against a specific biological target to predict its binding mode. The scoring functions used in docking provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov A lower binding energy suggests a stronger, more favorable interaction. These predictions are crucial for identifying potential drug candidates and understanding structure-activity relationships. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target This table presents example data that would be generated from a molecular docking simulation.
| Parameter | Value | Description |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding; a more negative value indicates stronger affinity. |
| Inhibition Constant (Ki) | 250 nM | Predicted concentration required to inhibit 50% of the target's activity. |
| Interacting Residues | Tyr84, Phe290, Asp121 | Amino acid residues in the binding site that form key interactions with the ligand. |
| Key Interactions | Hydrogen bond, Pi-Pi stacking | Types of non-covalent interactions stabilizing the ligand-receptor complex. |
Mechanistic Insights into Molecular Recognition
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Molecular dynamics (MD) simulations provide a dynamic view of these interactions over time. acs.org An MD simulation calculates the forces between atoms and uses them to simulate the motions of the ligand and receptor, offering insights into the stability of the docked pose and the flexibility of the complex. nih.govyoutube.com
An MD simulation of the this compound-target complex would reveal how the ligand and protein adapt to each other. It could confirm the stability of key interactions, such as hydrogen bonds between the amine group and polar residues, or pi-stacking interactions involving the fluorophenyl ring. Furthermore, MD simulations can help identify the role of water molecules in mediating interactions and can be used to calculate binding free energies with greater accuracy than docking alone.
Advanced Computational Techniques for Chemical Biology Research
The field of computational chemistry is continually evolving, with advanced techniques offering deeper insights into complex biological systems. For a molecule like this compound, these methods can bridge the gap between molecular properties and biological function.
Techniques such as quantum mechanics/molecular mechanics (QM/MM) could be employed to study enzymatic reactions or interactions where electronic effects are critical. In a QM/MM simulation, the reactive center (e.g., the ligand and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics.
Furthermore, machine learning and artificial intelligence are increasingly used to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). arxiv.org By training models on large datasets of known compounds, these approaches can provide rapid predictions for new molecules like this compound, helping to prioritize candidates for further experimental investigation.
Application of Machine Learning in Chemical Space Exploration
One key application of ML is in Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.commdpi.com For serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, which are key targets for antidepressants, QSAR models have been developed using automated machine learning tools. mdpi.com These models, built upon large datasets of known inhibitors, can predict the affinity and inhibitory potential of new, untested molecules, thereby prioritizing synthetic efforts.
The performance of various ML algorithms in developing QSAR models for SERT and NET inhibitors is summarized below.
| Target | Activity | ML Model | Performance Metric (Test Set) | Value |
| NET | pIC50 | Ensemble | RMSE | 0.678 |
| R² | 0.640 | |||
| NET | pKi | Ensemble | RMSE | 0.590 |
| R² | 0.709 | |||
| SERT | pIC50 | Ensemble | RMSE | 0.645 |
| R² | 0.678 | |||
| SERT | pKi | Ensemble | RMSE | 0.540 |
| R² | 0.828 |
Data sourced from a study on QSAR modeling for SERT and NET transporters. mdpi.com
Furthermore, cheminformatics approaches combined with artificial intelligence are used to analyze the chemogenomic space of compounds targeting monoamine oxidases. acs.orgnih.gov Techniques such as Principal Component Analysis (PCA) help in visualizing the chemical space and understanding the diversity of known inhibitors compared to other CNS-acting drugs. Automated SAR analysis can automatically identify core fragments and R-groups that are critical for potent inhibitory action against MAO-A and MAO-B. acs.org
Virtual Screening and Lead Optimization Strategies
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For monoamine transporters (MATs), which include the dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (SERT) transporters, VS has been a powerful tool for discovering novel inhibitor chemotypes. acs.orgresearchgate.net
The process often begins with a structure-based approach, where the three-dimensional structure of the target protein is used to dock potential ligands. nih.gov Although obtaining high-resolution crystal structures of human MATs has been challenging, homology models based on related bacterial transporters like the leucine (B10760876) transporter (LeuT) have been successfully employed. nih.gov These models allow for the identification of key binding pockets, such as the orthosteric S1 binding site, where substrates and competitive inhibitors bind. nih.gov
A typical virtual screening and lead optimization workflow for monoamine transporter inhibitors can be outlined as follows:
| Step | Description | Methods and Tools | Outcome |
| 1. Target Preparation | A 3D model of the monoamine transporter (e.g., hSERT) is prepared. This can be a crystal structure or a homology model. | Homology modeling, protein preparation wizards in software suites. | A refined 3D structure of the target protein ready for docking. |
| 2. Compound Library Preparation | A large database of chemical compounds is prepared for screening. | ZINC database, commercial libraries. Filtering for drug-like properties (e.g., Lipinski's Rule of Five). | A curated library of molecules for docking. |
| 3. Molecular Docking | The compound library is docked into the binding site of the target protein to predict binding poses and affinities. | Glide, AutoDock Vina, LeDock. nih.gov | A ranked list of compounds based on their predicted binding scores. |
| 4. Hit Identification | Top-scoring compounds are selected as "hits" for further evaluation. | Consensus scoring, visual inspection of binding modes. | A smaller, manageable set of promising compounds. |
| 5. In Vitro Validation | The identified hits are tested experimentally to confirm their activity against the target. | Radioligand binding assays, uptake inhibition assays. | Experimentally validated hits with confirmed inhibitory activity (e.g., Kᵢ values). |
| 6. Lead Optimization | The structure of a validated hit is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. | Rational molecular hybridization, SAR analysis, QSAR modeling. | A lead compound with improved drug-like characteristics. |
An example of this process led to the identification of a novel human serotonin transporter (hSERT) inhibitor. acs.orgresearchgate.net A virtual screening campaign using a computational model of a MAT identified a compound, MI-17, with a modest affinity for hSERT (Kᵢ = 284 nM). Through a process of rational design, MI-17 was structurally hybridized with another known SERT ligand, resulting in a new molecule with significantly improved properties. This demonstrates the power of combining computational screening with medicinal chemistry strategies for efficient lead optimization. acs.orgresearchgate.net
In Vitro Pharmacological and Mechanistic Research
Receptor Binding and Functional Assay Methodologies for 1-(2-fluorophenyl)Cyclobutanemethanamine
Currently, there is no specific information available in the scientific literature regarding the receptor binding profile or functional activity of this compound.
Radioligand Binding Studies and Competition Assays
No studies utilizing radioligand binding or competition assays to determine the affinity of this compound for any specific receptors have been published.
Reporter Gene Assays and Cell-Based Functional Readouts
There are no published reports on the use of reporter gene assays or other cell-based functional readouts to assess the agonist or antagonist activity of this compound at any target.
Enzymatic Activity Modulation and Inhibition Kinetics
Information regarding the effect of this compound on enzymatic activity is not available in the public domain.
Investigation of Enzyme-Ligand Interactions
No investigations into the potential interactions between this compound and any enzymes, or data on its inhibition kinetics, have been documented in scientific literature.
Cellular Pathway Modulation and Signal Transduction Investigations
There is a lack of published research on the effects of this compound on cellular pathways and signal transduction.
Analysis of Downstream Signaling Cascades
No studies have been conducted or reported that analyze the impact of this compound on downstream signaling cascades.
In Vitro Pharmacokinetics (PK) and Drug Metabolism (DMPK) Research
The preclinical assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental in drug discovery. In vitro DMPK studies provide the initial characterization of a molecule's likely behavior in a biological system.
Membrane Permeability Assays and Transport Studies
A molecule's ability to cross cellular membranes is a prerequisite for reaching its intracellular target and is a key determinant of its oral bioavailability. Membrane permeability is commonly assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov This assay evaluates a compound's ability to passively diffuse across a lipid-bilayer, providing a high-throughput method to predict its potential for absorption. nih.gov
The results from such assays categorize compounds based on their permeability coefficient (Pe). While specific experimental data for this compound is not publicly available, the typical output of such an assay is illustrated in the table below, comparing the target compound hypothetically against standard controls. Lipophilicity, often expressed as LogP, is a key molecular descriptor used in predicting cell permeability. nih.gov
Table 1: Illustrative PAMPA Permeability Data This table is a representative example of data generated from a PAMPA assay and does not represent actual experimental results for this compound.
| Compound | Apparent Permeability (Pe, 10-6 cm/s) | Permeability Class |
|---|---|---|
| Atenolol (Low Permeability Control) | < 1.0 | Low |
| Propranolol (High Permeability Control) | > 15.0 | High |
| This compound | (Hypothetical Value) | (Predicted Class) |
Microsomal Stability and Metabolic Fate Characterization
The metabolic stability of a compound is a critical parameter that influences its half-life and duration of action. In vitro assays using liver microsomes are standard for evaluating Phase I metabolic pathways, which are primarily mediated by cytochrome P450 (CYP) enzymes. evotec.comcreative-bioarray.com These subcellular fractions contain a rich complement of drug-metabolizing enzymes. creative-bioarray.com
In a typical microsomal stability assay, the test compound is incubated with liver microsomes (from human or other species) in the presence of a necessary cofactor, NADPH, which initiates the enzymatic reactions. evotec.com The rate of disappearance of the parent compound is monitored over time to determine its in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com Compounds with high clearance rates are often associated with poor bioavailability in vivo. The presence of a fluorine atom, as in this compound, is a common medicinal chemistry strategy employed to block metabolically labile sites and potentially enhance metabolic stability. nih.gov
Table 2: Illustrative Human Liver Microsomal Stability Data This table is a representative example of data generated from a microsomal stability assay and does not represent actual experimental results for this compound.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Class |
|---|---|---|---|
| Verapamil (Low Stability Control) | < 10 | > 139 | Low |
| Carbamazepine (High Stability Control) | > 60 | < 23 | High |
| This compound | (Hypothetical Value) | (Hypothetical Value) | (Predicted Class) |
Comparative Pharmacological Profiling with Related Chemical Scaffolds
To understand the structure-activity relationships (SAR) of this compound, it is essential to compare its profile with that of structurally related analogs and known ligands for relevant biological targets.
Analogous Cyclopropane Derivatives
The cyclobutane (B1203170) ring in the target compound is a four-membered aliphatic ring. A common structural variation in medicinal chemistry involves altering ring size. Cyclopropane derivatives, containing a three-membered ring, represent close analogs and are known to possess a wide range of biological activities, from enzyme inhibition to neurochemical properties. unl.pt
Research into fluorinated 2-phenylcyclopropylmethylamine derivatives has led to the identification of potent ligands for various receptors. nih.gov For instance, compounds such as (+)-[(1R,2R)-2-Fluoro-2-(3-fluorophenyl)cyclopropyl]methanamine have been synthesized and evaluated for their biological activity. nih.gov The synthesis and study of such analogs provide valuable insight into how the spatial arrangement and electronic properties conferred by the cycloalkyl ring and fluorine substitution pattern influence target engagement.
Table 3: Examples of Analogous Cyclopropane Derivatives
| Compound Name | Core Scaffold | Key Structural Features |
|---|---|---|
| This compound | Cyclobutane | 2-fluorophenyl substitution |
| (+)-[(1R,2R)-2-Fluoro-2-(m-tolyl)cyclopropyl]methanamine nih.gov | Cyclopropane | Fluoro and m-tolyl substitutions on the ring |
| (+)-[(1R,2R)-2-Fluoro-2-(3-fluorophenyl)cyclopropyl]methanamine nih.gov | Cyclopropane | Fluoro and 3-fluorophenyl substitutions on the ring |
| (-)-[(1R,2R)-2-(2-Bromophenyl)-2-fluorocyclopropyl]methanamine nih.gov | Cyclopropane | Fluoro and 2-bromophenyl substitutions on the ring |
Comparison with Known Ligands for Relevant Biological Targets
The chemical structure of this compound, featuring a phenyl ring, a cycloalkyl linker, and a primary amine, is characteristic of ligands that target monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). Comparing its structure to well-known transporter ligands can help predict its potential pharmacological profile.
Citalopram and its structural analog talopram (B1681224) are classic examples of selective monoamine transporter inhibitors. Citalopram is a highly selective SERT inhibitor, while talopram is a potent and selective NET inhibitor. nih.gov Crucially, the stereochemistry of these compounds is a critical determinant of their affinity and selectivity. For example, S-citalopram possesses significantly higher affinity for SERT compared to R-citalopram, whereas R-talopram shows a strong preference for NET over SERT. nih.gov This demonstrates that subtle changes in both the core structure and the three-dimensional arrangement of atoms can profoundly alter the pharmacological profile.
Table 4: Comparative Binding Affinities of Known SERT and NET Ligands Data sourced from scientific literature. nih.gov
| Compound | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET Ki / SERT Ki) | Primary Target |
|---|---|---|---|---|
| S-Citalopram | 4 | 3025 | ~756-fold for SERT | SERT |
| R-Citalopram | 136 | 1516 | ~11-fold for SERT | SERT (weaker) |
| R-Talopram | 2752 | 3 | ~917-fold for NET | NET |
| S-Talopram | 719 | 9 | ~80-fold for NET | NET |
In Vivo Biological Studies Utilizing Advanced Animal Models
Selection and Justification of Relevant Animal Models for Research on Cyclobutane (B1203170) Methanamines
The choice of an appropriate animal model is a critical determinant of the translational relevance of preclinical research. For cyclobutane methanamines, which are presumed to interact with neurotransmitter systems, the selection hinges on the model's ability to mimic human physiological and pathological states relevant to the compound's expected mechanism of action.
Genetically modified and humanized animal models offer a powerful platform for investigating the specific molecular targets of novel compounds. For a substance like 1-(2-fluorophenyl)cyclobutanemethanamine, which may act as a monoamine reuptake inhibitor, genetically engineered mice are particularly valuable.
Serotonin (B10506) Transporter (SERT) Knockout Mice: Given the structural similarities to serotonin reuptake inhibitors (SSRIs), SERT knockout (SERT-/-) mice are a relevant model. nih.gov These mice lack the serotonin transporter and exhibit a range of behavioral phenotypes, including increased anxiety-like behaviors. grantome.com Studying the effects of this compound in these animals could help confirm its interaction with the serotonin system.
Humanized SERT Mice: To bridge the species gap, mice can be engineered to express the human version of the serotonin transporter (hSERT). This is particularly important as there are known species differences in the affinity of various compounds for the serotonin transporter. nih.gov These models allow for a more direct assessment of the compound's potential effects in humans.
Tryptophan Hydroxylase 2 (Tph2) Mutant Mice: Humanized mice with mutations in the Tph2 gene, the rate-limiting enzyme in brain serotonin synthesis, can model conditions of serotonin deficiency. acs.org Investigating the effects of a potential serotonergic agent in these mice could provide insights into its efficacy in depressive-like states. acs.org
Table 1: Examples of Genetically Modified Animal Models and Their Research Applications for Cyclobutane Methanamines
| Model | Genetic Modification | Rationale for Use | Potential Research Focus for this compound |
|---|---|---|---|
| SERT Knockout Mouse | Deletion of the Slc6a4 gene encoding the serotonin transporter. grantome.com | To investigate the role of the serotonin transporter in the compound's mechanism of action. | Determine if the behavioral effects of the compound are absent or altered, suggesting SERT-mediated activity. |
| Humanized SERT Mouse | Replacement of the mouse Slc6a4 gene with the human SLC6A4 gene. nih.gov | To assess the compound's interaction with the human serotonin transporter, improving translational relevance. | Evaluate binding affinity and functional effects on the human transporter to predict clinical efficacy. |
To evaluate the therapeutic potential of this compound, animal models that mimic the symptoms of human psychiatric disorders are employed. These models are often based on inducing stress or leveraging genetic predispositions to elicit behaviors analogous to human conditions.
Models of Depression: Chronic stress models are widely used to induce depressive-like behaviors in rodents, such as anhedonia (reduced interest in pleasurable stimuli) and behavioral despair. nih.govwikipedia.org Examples include chronic mild stress, social defeat stress, and learned helplessness. wikipedia.org The efficacy of a test compound is evaluated by its ability to reverse these behavioral deficits.
Models of Anxiety: Anxiety-like behaviors in rodents can be assessed using various paradigms, such as the elevated plus-maze, open field test, and light-dark box. frontiersin.org These tests rely on the animal's natural aversion to open or brightly lit spaces. Anxiolytic compounds typically increase exploration in these aversive environments.
Models of Substance Abuse and Addiction: Given the psychoactive nature of many phenylcyclobutanamine derivatives, it is crucial to assess their abuse potential. nih.gov Self-administration paradigms, where animals learn to press a lever to receive the drug, are the gold standard for evaluating a compound's reinforcing properties. nih.gov Conditioned place preference is another common method to assess the rewarding effects of a drug.
Behavioral and Physiological Assessment Methodologies in Animal Research
A comprehensive assessment of a novel compound's in vivo effects requires a combination of behavioral observations and physiological measurements.
The neuropharmacological and systemic effects of this compound would likely be investigated through a battery of behavioral and physiological tests in rodents.
Locomotor Activity: Changes in spontaneous locomotor activity can indicate stimulant or sedative effects. nih.gov
Motor Coordination: The rotarod test is commonly used to assess whether a compound impairs motor coordination and balance.
Pain Perception: Given that monoamine reuptake inhibitors can have analgesic properties, tests such as the hot plate or tail-flick test may be employed to evaluate antinociceptive effects. nih.gov
Cardiovascular Effects: Telemetry systems can be used to continuously monitor blood pressure and heart rate in conscious, freely moving animals to assess the cardiovascular impact of the compound. nih.gov
Head-Twitch Response: In mice, the head-twitch response is a behavioral proxy for the activation of serotonin 5-HT2A receptors, which is characteristic of psychedelic compounds. nih.gov
Analysis of biomarkers in biological samples provides a quantitative measure of a compound's physiological and neurochemical effects.
Neurotransmitter Levels: Microdialysis in awake animals allows for the real-time measurement of extracellular neurotransmitter levels (e.g., serotonin, dopamine (B1211576), norepinephrine) in specific brain regions. semanticscholar.org This technique can directly demonstrate a compound's ability to inhibit monoamine reuptake.
Gene and Protein Expression: Post-mortem analysis of brain tissue can be used to measure changes in the expression of relevant genes and proteins. nih.gov For example, one could examine the expression of serotonin receptors or enzymes involved in neurotransmitter synthesis.
Oxidative Stress Markers: The measurement of markers of oxidative stress, such as malondialdehyde (MDA) and reduced glutathione (B108866) (GSH), in brain and peripheral tissues can provide insights into the compound's potential toxicity. nih.govfabad.org.tr
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies in Animal Models
Correlating the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of a compound is essential for understanding its dose-response relationship and for predicting its effects in humans. tandfonline.com
Pharmacokinetic Analysis: This involves measuring the concentration of the compound and its metabolites in plasma and brain tissue over time after administration. mdpi.com Key parameters determined include absorption, distribution, metabolism, and excretion (ADME). mdpi.com
Pharmacodynamic Analysis: This involves measuring the time course of the compound's pharmacological effects, such as changes in behavior or neurotransmitter levels. nih.gov
PK/PD Modeling: Mathematical models are used to establish a quantitative relationship between drug concentrations at the site of action and the observed pharmacological response. tandfonline.comtandfonline.com This allows for the determination of the effective concentration range and can help in optimizing dosing regimens for further studies. For CNS-active drugs, it is particularly important to correlate brain drug concentrations with neurochemical and behavioral effects. nih.govnih.gov
Table 2: Key Parameters in Preclinical PK/PD Studies of CNS-Active Compounds
| Parameter Category | Specific Parameters | Significance |
|---|---|---|
| Pharmacokinetics (PK) | Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), Half-life (t1/2), Brain-to-Plasma Ratio | Describes the drug's journey through the body and its ability to reach the central nervous system. |
| Pharmacodynamics (PD) | EC50 (Half maximal effective concentration), Emax (Maximum effect), Onset and Duration of Action | Quantifies the drug's potency and efficacy in producing a biological response. |
| PK/PD Correlation | Relationship between drug concentration at the target site and the intensity of the pharmacological effect over time. | Enables prediction of the time course of drug effects and informs dose selection for clinical trials. |
Systemic Exposure and Target Engagement Analysis
There is no available information from in vivo studies detailing the systemic exposure of this compound in animal models. Research on key parameters such as bioavailability, plasma concentration, tissue distribution, and clearance has not been published. Similarly, there are no publicly accessible studies that have investigated the target engagement of this specific compound in a preclinical setting.
Systemic Exposure Data in Preclinical Models No Data Available
Target Engagement Metrics No Data Available
Dose-Response Relationships in Preclinical Models
No peer-reviewed articles or patents were identified that describe the in vivo dose-response relationship of this compound in any preclinical animal model. Therefore, data regarding the efficacy of this compound at various dose levels is not available.
Dose-Response Data in Animal Models No Data Available
Advanced Analytical Methods and Research Characterization Techniques
Spectroscopic Methodologies for Structural Elucidation and Conformation
Spectroscopic methods are indispensable for determining the precise three-dimensional arrangement of atoms and functional groups within the 1-(2-fluorophenyl)cyclobutanemethanamine molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. mmu.ac.ukmmu.ac.uk For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.
In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons on the fluorophenyl ring, the cyclobutane (B1203170) ring, and the methanamine group confirm the connectivity of the molecule. The aromatic protons typically appear as complex multiplets in the downfield region due to coupling with each other and with the adjacent fluorine atom. The protons on the cyclobutane ring exhibit complex splitting patterns due to their rigid and puckered nature, with chemical shifts generally observed between 1.5 and 2.5 ppm. docbrown.info The methylene (B1212753) protons of the methanamine group and the amine proton itself also provide characteristic signals.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. researchgate.net The fluorinated carbon on the aromatic ring can be identified by its characteristic splitting pattern due to coupling with the fluorine atom. The carbons of the cyclobutane ring and the methanamine side chain also show distinct signals that confirm the carbon skeleton.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. nih.gov It provides a single, sharp signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the phenyl ring.
Table 1: Representative NMR Data for Substituted Cyclobutane and Fluorophenyl Moieties
| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling | Structural Assignment |
|---|---|---|---|
| ¹H | 7.0 - 7.5 | Multiplet | Aromatic Protons (Fluorophenyl) |
| ¹H | 1.5 - 2.5 | Multiplet | Cyclobutane Protons |
| ¹H | 2.5 - 3.5 | Multiplet | CH₂-NH₂ Protons |
| ¹³C | 115 - 165 (JC-F) | Doublet | Aromatic Carbons (Fluorophenyl) |
| ¹³C | 15 - 40 | Singlet | Cyclobutane Carbons |
| ¹³C | 40 - 55 | Singlet | CH₂-NH₂ Carbon |
| ¹⁹F | -110 to -130 | Multiplet | Aromatic Fluorine |
Note: Specific values can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental composition with high accuracy.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. wvu.edu Common fragmentation pathways for related structures often involve cleavage of the cyclobutane ring, loss of the aminomethyl group, and fragmentation of the fluorophenyl ring. researchgate.netkobv.de The resulting fragment ions provide a "fingerprint" that helps to confirm the structure of the parent molecule. For instance, a prominent fragment may correspond to the 2-fluorobenzyl cation or the cyclobutylmethanamine (B1581762) moiety.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to characterize its electronic transitions. mu-varna.bg
IR spectroscopy is particularly useful for identifying the N-H stretching vibrations of the primary amine group, which typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-F stretching vibration of the fluorophenyl group gives a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The fluorophenyl group contains a chromophore that absorbs UV light. The spectrum would be expected to show absorption maxima characteristic of substituted benzene (B151609) rings, typically in the range of 200-280 nm. researchgate.net
Table 2: Key Spectroscopic Data for Functional Group Identification
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | 3300 - 3500 | N-H Stretch (Primary Amine) |
| IR | 2850 - 3100 | C-H Stretch (Aromatic & Aliphatic) |
| IR | 1000 - 1400 | C-F Stretch |
| UV-Vis | 200 - 280 | π → π* Transitions (Aromatic Ring) |
Chromatographic Separation and Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of pharmaceutical compounds. bsu.edu.eg For this compound, reversed-phase HPLC using a C18 or C8 column is a common approach. nih.gov
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. sci-hub.se The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. Detection is often achieved using a UV detector set at a wavelength where the fluorophenyl chromophore absorbs strongly. The retention time of the main peak is a characteristic parameter for the compound under specific chromatographic conditions, and the peak area can be used for quantification and purity assessment.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nih.gov this compound, or its more volatile derivatives, can be analyzed by GC. mdpi.com A capillary column with a non-polar or medium-polarity stationary phase is typically used. nih.gov
The sample is injected into a heated port, vaporized, and carried through the column by an inert carrier gas, such as helium or nitrogen. researchgate.net Separation is achieved based on the boiling points and interactions of the compounds with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. mdpi.com GC-MS provides both retention time data and mass spectral information, allowing for positive identification of the compound and its impurities.
Crystallography and Solid-State Characterization for Precise Structural Determination
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through crystallographic techniques. These methods are fundamental to understanding a compound's physicochemical properties.
X-ray Diffraction Studies of Crystalline Forms
Single-crystal X-ray diffraction (XRD) stands as the gold standard for unequivocally determining the molecular structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, allows for the calculation of precise bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation.
While specific crystallographic data for this compound are not publicly available in the reviewed scientific literature, the application of this technique would provide critical structural insights. The process involves growing a suitable single crystal, which is then mounted on a diffractometer. As X-rays pass through the crystal, they are scattered by the electron clouds of the atoms, creating a pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from it, the atomic positions are determined. vulcanchem.combenthamopen.com
For a compound like this compound, XRD analysis would confirm the spatial orientation of the 2-fluorophenyl group relative to the cyclobutane ring and the methanamine substituent. This information is crucial for understanding its interaction with biological targets.
Below is an illustrative table representing the type of data that would be obtained from a single-crystal XRD study.
Interactive Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₁₁H₁₄FN | The elemental composition of the molecule. |
| Formula Weight | 179.23 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements. |
| a (Å) | 8.5 | Unit cell dimension along the a-axis. |
| b (Å) | 12.1 | Unit cell dimension along the b-axis. |
| c (Å) | 9.8 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle of the unit cell. |
| β (°) | 105.5 | Angle of the unit cell. |
| γ (°) | 90 | Angle of the unit cell. |
| Volume (ų) | 975 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Note: The data in this table is hypothetical and serves to illustrate the parameters determined in an X-ray diffraction experiment. No published crystallographic data for this specific compound was found.
Specialized Analytical Techniques for Metabolite Identification
Understanding the metabolic fate of a compound is essential in pharmaceutical research. Specialized analytical techniques are employed to identify and quantify metabolites in complex biological samples.
LC-MS/MS for Metabolite Profiling in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique used for the identification and quantification of metabolites in biological matrices such as plasma, urine, and tissue homogenates. sinfoochem.comnih.gov The method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov
In a typical workflow, the biological sample is first processed to extract the compound and its metabolites. This extract is then injected into an LC system, where the different components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer. The first stage of mass analysis (MS1) measures the mass-to-charge ratio (m/z) of the parent ions. These ions are then fragmented, and the second stage (MS2) analyzes the m/z of the resulting fragment ions. This fragmentation pattern provides structural information that is crucial for identifying the metabolites. nih.govmdpi.com
While specific studies on the metabolic profile of this compound are not detailed in the public domain, common metabolic pathways for similar amine-containing and aromatic compounds include hydroxylation, N-dealkylation, and glucuronidation. nih.govnih.gov LC-MS/MS would be the ideal technique to detect these potential biotransformations. High-resolution mass spectrometry, a variant of this technique, would enable the determination of the elemental composition of potential metabolites, further aiding in their identification.
The table below illustrates hypothetical metabolites of this compound that could be identified using LC-MS/MS.
Interactive Table 2: Hypothetical Metabolite Profile of this compound
| Putative Metabolite | Biotransformation | Mass Shift (Da) | Expected m/z [M+H]⁺ |
| Parent Compound | - | - | 180.12 |
| M1 | Phenyl Ring Hydroxylation | +16 | 196.12 |
| M2 | Cyclobutane Ring Hydroxylation | +16 | 196.12 |
| M3 | N-Oxidation | +16 | 196.12 |
| M4 | N-Glucuronidation | +176 | 356.16 |
| M5 | Deamination followed by Oxidation | -1 | 179.10 |
Note: This table contains hypothetical data based on common metabolic pathways for illustrative purposes. No specific metabolite profiling data for this compound has been published in the reviewed literature.
Future Directions and Emerging Research Avenues for 1 2 Fluorophenyl Cyclobutanemethanamine Research
Exploration of Novel Therapeutic Indications based on Mechanistic Insights
The therapeutic potential of 1-(2-fluorophenyl)Cyclobutanemethanamine is intrinsically linked to its mechanism of action at the molecular level. While the precise biological targets of this compound are still under investigation, its structural similarity to known CNS-active agents provides a foundation for hypothesizing its potential therapeutic applications. The presence of the fluorophenyl group can significantly influence a molecule's ability to cross the blood-brain barrier, a critical factor for drugs targeting the CNS. researchgate.netnih.gov
Future research will undoubtedly focus on elucidating the specific receptors, ion channels, or enzymes with which this compound and its analogues interact. For instance, compounds with similar structural features have shown activity at various CNS targets, including serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov Understanding these interactions will be paramount in identifying novel therapeutic indications. A thorough investigation into its pharmacological profile could unveil opportunities in treating a range of neurological and psychiatric disorders.
Table 1: Potential Therapeutic Areas for this compound Analogues
| Therapeutic Area | Potential Mechanism of Action |
|---|---|
| Depression and Anxiety | Modulation of serotonin and/or norepinephrine reuptake |
| Neuropathic Pain | Interaction with voltage-gated ion channels or specific receptor pathways |
| Epilepsy | Modulation of GABAergic or glutamatergic systems |
Development of Advanced Synthetic Routes for Complex Analogues
The synthesis of structurally complex analogues of this compound is a key step in optimizing its therapeutic properties. The development of advanced synthetic routes that allow for precise control over stereochemistry and the introduction of diverse functional groups is a critical area of future research. acs.org The cyclobutane (B1203170) ring, while offering a unique three-dimensional structure, presents synthetic challenges that require innovative chemical strategies. researchgate.netmdpi.com
Recent advancements in C–H functionalization and ring-contraction or expansion reactions offer promising avenues for the synthesis of novel cyclobutane derivatives. acs.orgacs.org These methods can provide access to a wider range of analogues with varied substitution patterns on both the cyclobutane and the fluorophenyl moieties. For example, the synthesis of a related compound, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, highlights the multistep synthetic efforts required for such molecules. researchgate.netfigshare.com
Future synthetic endeavors will likely focus on:
Stereoselective Synthesis: Developing methods to control the stereochemistry of the cyclobutane ring, which can have a profound impact on biological activity.
Late-Stage Functionalization: Introducing functional groups in the later stages of the synthesis to rapidly generate a diverse library of analogues.
Flow Chemistry and Automation: Utilizing modern technologies to streamline the synthetic process and improve efficiency.
Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to play a significant role in the future development of this compound analogues. chemrxiv.org AI and ML algorithms can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicities of novel compounds, thereby accelerating the drug design process.
For fluorinated compounds, specific AI models are being developed to predict the impact of fluorine substitution on compound bioactivity. nih.gov These computational tools can be employed to:
Virtual Screening: Screen large virtual libraries of potential analogues to identify candidates with the highest probability of success.
De Novo Drug Design: Generate novel molecular structures with desired properties based on the this compound scaffold.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues, helping to prioritize compounds for synthesis and testing. chemrxiv.org
The use of AI and ML can significantly reduce the time and cost associated with traditional drug discovery methods and enhance the likelihood of identifying promising new drug candidates. nih.gov
Collaborative Research Initiatives Across Disciplines
The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. The future development of this compound will greatly benefit from robust collaborations between academia, industry, and government research institutions. florey.edu.au Such partnerships can leverage complementary expertise and resources to accelerate progress.
Interdisciplinary collaborations are crucial for:
Target Identification and Validation: Biologists and pharmacologists can work to identify and validate the biological targets of the compound and its analogues.
Chemical Synthesis and Optimization: Synthetic and medicinal chemists can collaborate to design and synthesize novel analogues with improved properties.
Preclinical and Clinical Development: Toxicologists, clinicians, and regulatory experts are essential for navigating the complex process of preclinical and clinical drug development.
Initiatives that foster open communication and data sharing among researchers will be instrumental in advancing the therapeutic potential of this promising chemical scaffold. The development of novel treatments for complex CNS diseases, in particular, often relies on such collaborative efforts. azonano.comtechnologynetworks.com
Q & A
Basic: What are the optimized synthetic routes for 1-(2-fluorophenyl)cyclobutanemethanamine?
Answer:
The synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or alkylation of pre-functionalized cyclobutane intermediates. Key steps include halogenation of the phenyl ring and subsequent coupling with cyclobutanemethanamine precursors. Purification often employs column chromatography or recrystallization to achieve >95% purity. Reaction optimization focuses on solvent selection (e.g., THF or DMF), temperature control (0–80°C), and catalytic systems (e.g., palladium catalysts for cross-coupling) .
Basic: How can structural confirmation be achieved for this compound?
Answer:
Structural verification requires a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm cyclobutane geometry and fluorine substitution (e.g., H NMR: δ 3.2–3.5 ppm for cyclobutane protons; F NMR: δ -110 to -120 ppm for ortho-fluorine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H] at m/z 194.11).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and spatial arrangement .
Advanced: What methodologies are used to study its interactions with neurotransmitter receptors?
Answer:
Advanced studies employ:
- Radioligand Binding Assays : Competitive binding experiments using H-labeled ligands (e.g., for serotonin or dopamine receptors) to determine IC values .
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., NMDA or GABA receptors) .
- Computational Docking : Molecular dynamics simulations to predict binding poses in receptor active sites .
Advanced: How can contradictory data on its receptor binding affinity be resolved?
Answer:
Contradictions often arise from assay variability (e.g., cell type, receptor isoform). Resolution strategies include:
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for transfected receptors) and buffer systems.
- Orthogonal Validation : Cross-validate results with fluorescence-based calcium flux assays or β-arrestin recruitment assays .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like pH or temperature .
Advanced: How does this compound compare to structural analogs in modulating biological activity?
Answer:
Comparative studies focus on:
- Substituent Effects : Fluorine at the ortho position enhances metabolic stability compared to para-substituted analogs .
- Cyclobutane vs. Cyclopentane : Cyclobutane’s ring strain increases receptor binding rigidity, improving selectivity for serotonin transporters over dopamine transporters .
- Bioisosteric Replacements : Replacing fluorine with chlorine reduces CNS penetration due to increased hydrophobicity .
Advanced: What experimental approaches are used to investigate its enzyme inhibition kinetics?
Answer:
- Enzyme Activity Assays : Measure IC using fluorogenic substrates (e.g., for monoamine oxidases) .
- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
- Thermodynamic Studies : Isothermal titration calorimetry (ITC) to quantify binding enthalpy and entropy .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Follow EPA guidelines for halogenated amine waste .
Advanced: How can computational modeling predict its pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (∼2.2), blood-brain barrier permeability, and CYP450 metabolism .
- Molecular Dynamics (MD) : Simulate membrane permeation rates using lipid bilayer models .
Advanced: What in vivo models are suitable for studying its neuropharmacological effects?
Answer:
- Rodent Models : Forced swim test (FST) for antidepressant activity; Morris water maze for cognitive effects.
- Microdialysis : Measure extracellular neurotransmitter levels (e.g., serotonin in the prefrontal cortex) .
Advanced: How can mechanistic studies differentiate its direct receptor activation from allosteric modulation?
Answer:
- Schild Regression Analysis : Assess shifts in agonist dose-response curves.
- Fluorescence Resonance Energy Transfer (FRET) : Detect conformational changes in receptors upon binding .
- Knockout Models : Compare activity in wild-type vs. receptor-deficient systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
